2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

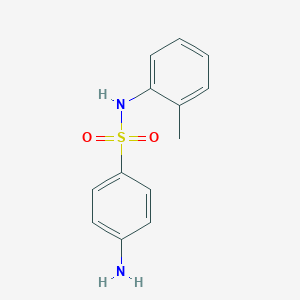

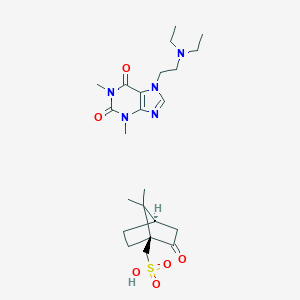

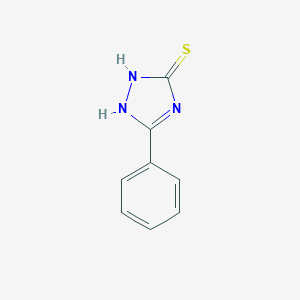

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with pronounced antiviral characteristics . It holds significant promise in impeding the propagation of influenza A and HIV, among other viruses . The compound has a molecular formula of C19H23NO6 and a molecular weight of 361.39 .

Molecular Structure Analysis

The molecular structure of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is represented by the SMILES string:CC(=O)N[C@@H]1C@HCO)O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.

Scientific Research Applications

Synthesis of Potential Therapies

Researchers have synthesized various glycosides, including those similar to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," for potential antitumor activities. For instance, the synthesis and evaluation of diosgenyl glycosides, incorporating D-glucosamine residues, showed promising antitumor activities by inducing apoptosis in B cell chronic leukemia, highlighting the application of glycoside derivatives in cancer therapy research (Myszka et al., 2003).

Development of Enzyme Inhibitors

The construction of hyaluronan trisaccharide analogues represents another significant application area. These analogues have been synthesized for potential use as hyaluronic acid synthases inhibitors, which could play a crucial role in developing treatments for diseases where hyaluronan synthesis is a factor (Guo, 2009).

Glycosylation Methodologies

In the realm of synthetic chemistry, "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside" related compounds have been utilized in sophisticated glycosylation procedures. These methodologies facilitate the synthesis of complex glycosides and oligosaccharides, proving essential for studying carbohydrate-based interactions in biological systems (Pertel et al., 2018).

Surface Activity and Surfactant Development

Research into novel sugar-based surfactants has led to the synthesis of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides. These compounds, which share a structural framework with "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," exhibit significant surface activity and improved water solubility, indicating their potential as novel surfactants in various applications (Ji et al., 2017).

Conformational Studies and Molecular Design

The study of 6-C-methyl-substituted 2-acetamido-2-deoxy-β-D-glucopyranosides, which are structurally related to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," has provided insights into the conformational preferences of these molecules. Such studies are crucial for understanding the physical chemistry underpinning the biological activity of glycosides and for the rational design of new molecules (Achkar et al., 2005).

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVPDFSOUPHFE-FVVUREQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457103 |

Source

|

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

197574-95-1 |

Source

|

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)

![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)